

Application Note: Formulation & Storage of Gly3-VC-PAB-MMAE ADCs

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Compound of Interest

Compound Name: Gly3-VC-PAB-MMAE

Cat. No.: B11933431

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Executive Summary & Mechanism

The **Gly3-VC-PAB-MMAE** architecture represents a "next-generation" cleavable linker design. [1]

- Gly3 (Triglycine): A hydrophilic spacer designed to reduce the aggregation propensity often seen with hydrophobic Auristatin payloads.[1] It improves the solubility of the drug-linker prior to conjugation and increases the hydrophilicity of the final ADC surface.
- VC (Valine-Citrulline): The protease-cleavable dipeptide trigger, sensitive to lysosomal Cathepsin B.[1]
- PAB (p-aminobenzyl alcohol): A self-immolative spacer that ensures the release of the free, active MMAE drug upon linker cleavage.[1]
- MMAE: The tubulin-disrupting payload.[2][3][4][5]

Critical Formulation Challenge: While Gly3 improves solubility, the MMAE payload remains highly hydrophobic. The formulation must prevent Non-Covalent Aggregation (driven by MMAE-MMAE interactions) and Chemical Instability (premature linker cleavage or deconjugation).[1]

Pre-Conjugation: Handling the Drug-Linker Reagent

Note: The **Gly3-VC-PAB-MMAE** free drug-linker reagent is chemically unstable in aqueous solution and must be prepared immediately prior to conjugation.[1]

Protocol A: Drug-Linker Solubilization (Process Formulation)

Objective: Solubilize the hydrophobic reagent without inducing precipitation or hydrolysis before it reacts with the antibody.

Reagents:

- Anhydrous DMSO (Dimethyl sulfoxide)[1]
- PEG300 (Polyethylene glycol 300)[1]
- Tween-80 (Polysorbate 80)[1]
- 0.9% Saline (NaCl)[1]

Step-by-Step Methodology:

- Equilibration: Bring the lyophilized **Gly3-VC-PAB-MMAE** powder to room temperature (RT) in a desiccator to prevent moisture condensation.
- Primary Solubilization: Dissolve the powder in 10% (v/v) final volume of Anhydrous DMSO. Vortex until clear.
 - Why: DMSO is the only solvent capable of fully dissociating the crystal lattice of the peptide-drug construct.
- Co-Solvent Addition (Sequential): Add the following solvents slowly in this exact order to prevent "shock" precipitation:
 - Add 40% (v/v) PEG300.[1][6] Mix by gentle inversion.
 - Add 5% (v/v) Tween-80.[1][6] Mix.
 - Add 45% (v/v) Saline.[1] Mix.
- Immediate Use: The final concentration should be ~5 mg/mL. Use this solution for conjugation within 15 minutes.

Storage of Reagent (Powder):

- -20°C: Stable for 3 years.[1]
- -80°C: Recommended for long-term banking.[1]
- Warning: Never store the solubilized reagent. Discard unused portions.

Final ADC Formulation Strategy

Once conjugated, the ADC (mAb-**Gly3-VC-PAB-MMAE**) behaves as a protein with altered surface properties.[1] The following formulation is optimized for clinical stability.

Critical Quality Attributes (CQAs) & Control Strategy

CQA	Risk Factor	Formulation Control Strategy
Aggregation	Hydrophobic association of MMAE payloads; Disulfide scrambling.[1]	pH 6.0 (minimizes exchange); Trehalose (preferential exclusion); PS80 (interface protection).[1]
Fragmentation	Hydrolysis of peptide bonds; Aspartate isomerization.	Histidine Buffer (stable pKa); Avoid Phosphate (pH fluctuations during freeze).[1]
Deconjugation	Retro-Michael addition (loss of linker-payload).	Lyophilization (removes water to stop hydrolysis); Storage at 2-8°C (kinetically slows reaction).[1]
Oxidation	Methionine oxidation in mAb or linker.	Headspace overlay (Nitrogen/Argon); Antioxidants (optional, usually not needed for MMAE).[1]

Protocol B: Liquid Formulation (Recommended for Phase I/II)

Target Profile: 10–20 mg/mL ADC, pH 6.0.[1]

Composition:

- Buffer: 20 mM Histidine-Histidine HCl (pH 6.0 ± 0.2)
- Stabilizer: 6% (w/v) Trehalose Dihydrate (or Sucrose)[1]
- Surfactant: 0.02% (w/v) Polysorbate 80 (PS80)[1]
- Water for Injection (WFI)[1]

Methodology:

- Buffer Exchange: Use Tangential Flow Filtration (TFF) with a 30 kDa cutoff membrane to exchange the conjugation buffer into the Histidine formulation buffer.
 - Diafiltration Volume: 8–10 DV (Diavolumes) to ensure >99% removal of organic solvents (DMSO/PEG) from the conjugation step.[1]
- Concentration: Concentrate the ADC to 22 mg/mL (target + 10% overage).
- Excipient Spike: Add a concentrated stock of PS80 to reach 0.02%.
 - Why: Adding surfactant after TFF prevents it from fouling the membrane or being filtered out (if below CMC).
- Sterile Filtration: Pass through a 0.22 µm PVDF or PES filter.[1]
- Fill & Finish: Fill into Type I borosilicate glass vials with fluoro-resin coated stoppers.

Lyophilization Protocol (Long-Term Storage)

For commercial stability (24+ months), lyophilization is preferred to prevent chemical hydrolysis of the Val-Cit linker.[1]

Protocol C: Lyo Cycle Parameters

Pre-requisite Formulation: 20 mM Histidine, 6% Trehalose, 0.02% PS80, pH 6.0. (Trehalose is chosen over Mannitol to prevent crystallization-induced aggregation).[1]

Step	Temperature (°C)	Pressure (mTorr)	Time (Hours)	Rationale
Freezing	-50°C	Atmos	4.0	Ensure complete solidification (Tg' of Trehalose/mAb is ~-30°C).[1]
Annealing	-15°C	Atmos	3.0	Optional: Promotes large ice crystals for faster drying (use with caution for ADCs).[1]
Primary Drying	-25°C	60	24–36	Sublimation.[1] Keep product T < Tc (collapse temp).[1]
Secondary Drying	+25°C	60	8.0	Desorption of bound water. Target residual moisture < 1%. [1]
Stoppering	+20°C	600 (N2 backfill)	N/A	Vacuum stoppering or partial N2 backfill to prevent oxidation.[1]

Storage & Stability Conditions

Storage Matrix

State	Temperature	Shelf Life (Est.)	Light Condition
Liquid (Formulated)	2–8°C	6–12 Months	Protect from Light (Amber vials/boxes). [1]
Liquid (Bulk)	-80°C	> 2 Years	Protect from Light.[1] Avoid -20°C (pH shifts).[1]
Lyophilized	2–8°C	24–36 Months	Protect from Light.
Reconstituted	Room Temp	< 8 Hours	Use immediately; do not re-freeze.

Stability Testing (Validation)

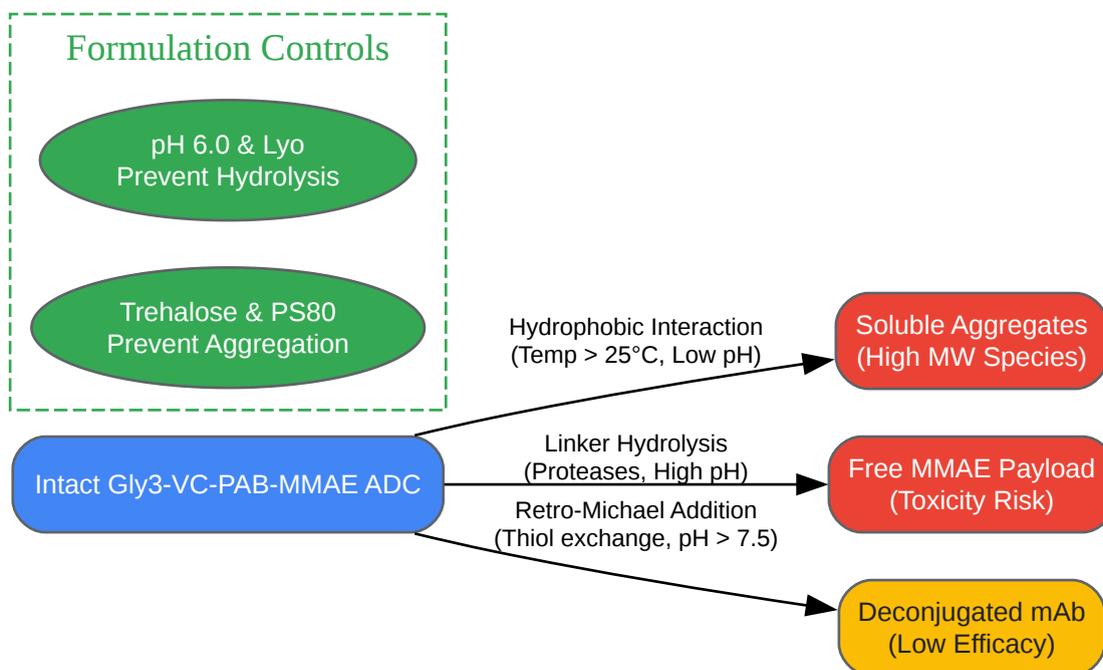
To validate this formulation, run an accelerated stability study:

- Stress Conditions: 25°C (1 month), 40°C (1 week), Freeze-Thaw (3 cycles).
- Key Assays:
 - SEC-HPLC: Monitor % Aggregates (Limit: <5%).
 - HIC-HPLC: Monitor Drug-Antibody Ratio (DAR) distribution (Assess drug loss).
 - Free Drug Assay (LC-MS): Measure free MMAE (Limit: <1%).

Visualizing the Science

Diagram 1: ADC Degradation Pathways

This diagram illustrates the specific chemical risks the formulation buffers are designed to mitigate.

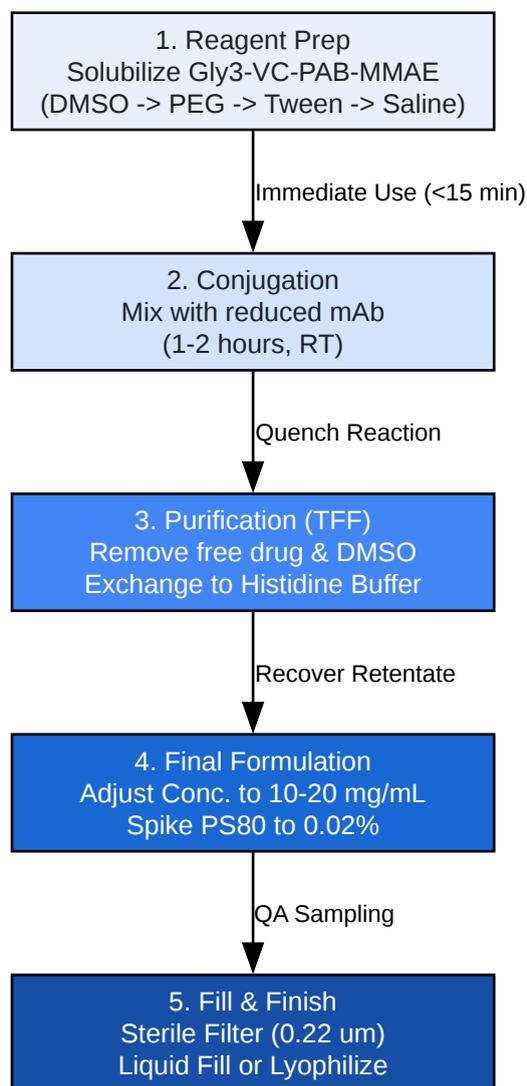


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Caption: Degradation pathways for **Gly3-VC-PAB-MMAE** ADCs and the formulation controls (Green) implemented to block them.

Diagram 2: Formulation Workflow

The operational sequence from Reagent to Final Vial.



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Caption: Step-by-step workflow from unstable drug-linker reagent preparation to stable clinical ADC drug product.

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